molecular formula B B1173376 Boron CAS No. 14798-13-1

Boron

Cat. No. B1173376
Key on ui cas rn: 14798-13-1
M. Wt: 10.81 g/mol
InChI Key: ZOXJGFHDIHLPTG-UHFFFAOYSA-N
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Patent
US04897249

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897249

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897249

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897249

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04897249

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.[OH-].[Ba+2:10].[OH-].[B:12]([OH:15])([OH:14])[OH:13]>>[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[B:12]([O-:15])([O-:14])[O-:13].[Ba+2:10].[Ba+2:10].[Ba:10].[B:12] |f:0.1.2.3.4.5.6.7.8.9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ba+2].B([O-])([O-])[O-].[Ba+2].[Ba+2]
Name
Type
product
Smiles
[Ba]
Name
Type
product
Smiles
[B]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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